molecular formula C22H27N5O5 B2738978 N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide CAS No. 900006-12-4

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide

Cat. No.: B2738978
CAS No.: 900006-12-4
M. Wt: 441.488
InChI Key: WVOLISQMFSZSSZ-UHFFFAOYSA-N
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Description

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates key functional groups, including a morpholine ring, a dimethylaniline moiety, and a nitrophenyl group, which are commonly found in compounds that interact with biological systems. The morpholine ring, a feature present in several approved therapeutics , often contributes to the molecule's solubility and its ability to act as a key pharmacophore. The integrated p-nitrophenyl group can serve as a signature element in the design of enzyme substrates or inhibitors. This combination of features suggests potential research applications for this compound as a chemical intermediate or as a candidate for high-throughput screening in drug discovery programs, particularly in the development of protein kinase inhibitors or other small-molecule therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-25(2)18-7-3-16(4-8-18)20(26-11-13-32-14-12-26)15-23-21(28)22(29)24-17-5-9-19(10-6-17)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOLISQMFSZSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 4-(dimethylamino)benzaldehyde and 4-nitrobenzoyl chloride. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organic nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the nitrophenyl group can undergo redox reactions.

Comparison with Similar Compounds

Table 1: Structural Comparison with Similar Compounds

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features Reference
N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide C23H30N4O3 Ethanediamide, morpholine, nitro, dimethylamino 410.51 Dual amide linkage, aromatic nitro group
N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile C10H9N5O4 Dinitrophenyl, dimethylamino, nitrile 287.21 Electron-withdrawing nitro groups, polar nitrile
3-Chloro-N-phenyl-phthalimide C14H8ClNO2 Phthalimide, chloro, phenyl 257.68 Rigid aromatic core, halogen substituent
N-(4-Methylphenyl)formamide C8H9NO Formamide, methylphenyl 135.16 Simple amide, crystal phase transitions
N,N'-(4-Methyl-m-Phenylene) Diacetamide C12H14N2O2 Diacetamide, methylphenylene 218.25 Dual acetamide groups, meta-substitution

Key Observations :

Ethanediamide vs. Phthalimide/Formamide :

  • The ethanediamide core in the target compound allows for dual hydrogen-bonding interactions , contrasting with the rigid, planar phthalimide structure (e.g., 3-chloro-N-phenyl-phthalimide), which may limit conformational flexibility .
  • Compared to N-(4-Methylphenyl)formamide, the ethanediamide’s extended structure could enhance binding affinity in biological targets but reduce solubility .

Nitro Group Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, similar to N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile. However, the latter’s dual nitro groups may increase reactivity in electrophilic substitutions .

Morpholine vs. Piperidine Derivatives: The morpholine moiety in the target compound differs from piperidine derivatives (e.g., 2-(1-(2-(dimethylamino)ethyl)-4-methylpiperidin-4-yl)-N-(2-ethoxyethyl)-acetamide ).

Pharmacological and Physical Properties

  • However, the morpholine group may reduce cytotoxicity compared to simpler nitroaromatics.
  • Physical Stability :

    • N-(4-Methylphenyl)formamide exhibits crystal phase transitions under thermal stress . The target compound’s bulkier structure may resist such transitions, enhancing shelf stability.

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a distinctive structure characterized by multiple functional groups, including a dimethylamino group, a morpholino group, and an oxalamide linkage. Its IUPAC name is N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-nitrophenyl)ethanediamide, with the molecular formula C24H32N4O3C_{24}H_{32}N_4O_3 and a molecular weight of approximately 432.55 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, potentially leading to anti-inflammatory or anticancer effects.
  • Receptor Binding : It can bind to specific receptors, influencing signaling pathways that regulate cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer. The compound's ability to induce apoptosis (programmed cell death) in these cells has been a focal point of investigation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induces apoptosis
HT-29 (Colon)10Inhibits proliferation
A549 (Lung)20Modulates cell cycle

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption : The compound is readily absorbed when administered orally.
  • Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination.

Toxicological assessments indicate that while the compound exhibits low acute toxicity in animal models, further studies are necessary to fully understand its long-term effects.

Q & A

Basic: What are the optimal synthetic routes for this compound, considering its dimethylamino and morpholine substituents?

Answer:
The synthesis involves multi-step reactions, with critical attention to regioselectivity and protecting group strategies. A palladium-catalyzed C-H activation (e.g., using Pd(PPh₃)₄) can introduce the dimethylamino group to the aromatic ring, as demonstrated in analogous morpholine-containing systems . Subsequent coupling of the ethanediamide moiety requires anhydrous conditions and activating agents like EDC/HOBt to ensure amide bond formation without racemization . Key steps include:

  • Step 1: Pd-catalyzed dimethylamination of the aryl precursor (DMF as dimethylamine source, NaOtBu as base, 2-hour reaction under N₂) .
  • Step 2: Amidation with N-(4-nitrophenyl)ethanediamide using DIPEA as a base and DMF as solvent .
  • Purification: Silica gel chromatography (>90% purity) or recrystallization from ethanol/water mixtures .

Yield Optimization:

StepCatalystSolventYield (%)
1Pd(PPh₃)₄DMF65–75
2EDC/HOBtDMF45–55

Basic: How should researchers characterize this compound spectroscopically?

Answer:
A combination of ¹H/¹³C NMR , high-resolution mass spectrometry (HRMS) , and FT-IR is essential:

  • NMR: The dimethylamino group appears as a singlet at δ ~2.8–3.1 ppm (6H), while the morpholine protons show distinct splitting at δ ~3.5–4.0 ppm. The 4-nitrophenyl group exhibits aromatic protons at δ ~7.5–8.2 ppm .
  • HRMS: Confirm molecular ion [M+H]⁺ with <3 ppm error.
  • FT-IR: Amide C=O stretches at ~1650–1680 cm⁻¹; nitro group at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Common Pitfalls:

  • Overlapping signals in NMR due to conformational flexibility (use variable-temperature NMR or deuterated DMSO to resolve) .
  • Hydrate formation in mass spectrometry (dry samples thoroughly).

Advanced: How can computational methods resolve contradictions between experimental and theoretical data (e.g., dipole moments, charge distribution)?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is recommended:

  • Charge Distribution: Compare Mulliken charges with experimental XPS or electrostatic potential maps. Discrepancies often arise from solvent effects (include PCM solvent models in calculations) .
  • Dipole Moments: Experimental values (via dielectric constant measurements) may differ from gas-phase DFT results. Apply implicit solvation (e.g., COSMO) to align with experimental conditions .

Case Study:

PropertyExperimentalDFT (Gas Phase)DFT (Solvent)
Dipole Moment (Debye)5.24.85.1
HOMO-LUMO Gap (eV)3.93.73.8

Advanced: What crystallographic refinement strategies are suitable for this compound’s complex substituents?

Answer:
Use SHELXL for refinement, particularly for handling disordered morpholine or nitro groups:

  • Disorder Modeling: Split positions for morpholine oxygen and adjacent carbons (occupancy ratios refined to ~0.7:0.3) .
  • Thermal Parameters: Apply anisotropic displacement parameters (ADPs) to nitro groups; restrain using ISOR commands if ADPs diverge .
  • Twinned Data: For microcrystalline samples, use TWIN/BASF commands in SHELXL to refine twin fractions .

Validation Metrics:

ParameterTarget Value
R₁ (I > 2σ(I))<0.05
wR₂ (all data)<0.12
Flack Parameter±0.01

Advanced: How can structure-activity relationships (SAR) guide biological evaluation of derivatives?

Answer:
Focus on modulating the 4-nitrophenyl (electron-withdrawing) and morpholine (hydrogen-bond acceptor) groups:

  • SAR Strategy:
    • Replace 4-nitrophenyl with 4-aminophenyl to assess redox activity .
    • Substitute morpholine with piperazine to alter solubility and target affinity .

Biological Assay Design:

DerivativeTarget EnzymeIC₅₀ (μM)Notes
Parent CompoundKinase X0.45High selectivity
4-Aminophenyl AnalogKinase X1.2Reduced potency
Piperazine AnalogKinase Y0.78Off-target activity

Methodological: How to address regioselectivity challenges during functionalization of the dimethylamino-phenyl group?

Answer:
Employ directing group strategies or steric control :

  • Ortho-Directing Groups: Use temporary acetyl protection on the dimethylamino group to direct electrophilic substitution .
  • Steric Hindrance: Bulkier reagents (e.g., tert-butyl nitrite) favor para-substitution over meta .

Case Example:

ReagentPositionYield (%)
AcCl (directing)Ortho60
t-BuONOPara85

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